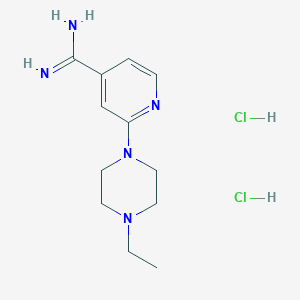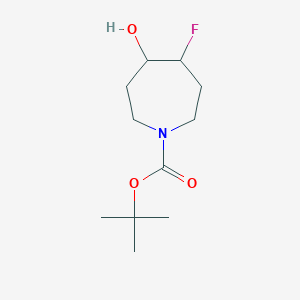
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate (TBFHA) is an organic compound with a molecular formula of C11H15FO3. It is a colorless, crystalline solid that is insoluble in water, but soluble in many organic solvents. TBFHA has been studied extensively in the past due to its unique properties and potential applications in the fields of pharmaceuticals, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate: is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound, aiding in the study of biochemical processes and pathways .
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the synthesis of complex molecules. Its structure allows for the creation of novel organic compounds, which can be foundational in developing new synthetic methodologies .
Medicinal Chemistry
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate: is significant in medicinal chemistry for the design and development of new drugs. Its properties are valuable in the synthesis of molecules with potential therapeutic effects .
Drug Design
This compound is also instrumental in drug design, where it may be used to create analogs and derivatives that can be tested for pharmacological activity. It contributes to the early stages of drug discovery.
Industrial Applications
While not directly used in industrial applications, related compounds and synthesis methods involving Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate are under study for their potential use in the manufacture of pharmaceuticals, such as in the synthesis routes for fentanyl and its analogs .
Eigenschaften
IUPAC Name |
tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSZZQBLOQTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)
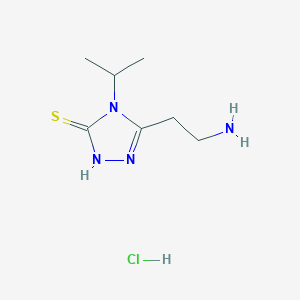

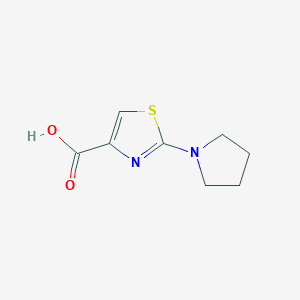
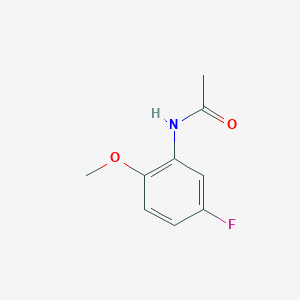
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)
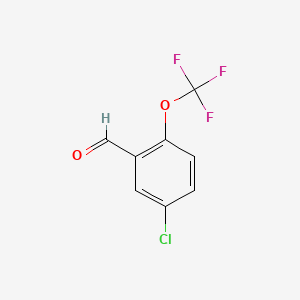
![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)
![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)
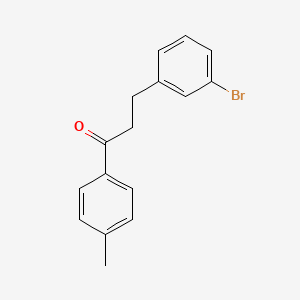
![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
